Product packaging for [3H]meclinertant(Cat. No.:)

[3H]meclinertant

Número de catálogo: B10772030
Peso molecular: 599.1 g/mol
Clave InChI: DYLJVOXRWLXDIG-VQBNBCTGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Significance of Radioligand Development in Receptor Pharmacology

Radioligands are indispensable tools in receptor pharmacology, enabling the quantitative analysis of receptor-ligand interactions. By labeling a ligand with a radioactive isotope (e.g., tritium (B154650), [3H]), researchers can precisely measure its binding to specific receptors in vitro and in vivo tocris.comwikipedia.orgcaymanchem.comguidetopharmacology.org. These assays, including saturation, competition, and kinetic binding studies, provide critical information about receptor density (Bmax), ligand binding affinity (Kd, Ki), and the kinetics of association and dissociation tocris.comguidetopharmacology.orgnih.gov. The high sensitivity and specificity of radioligand detection allow for the characterization of receptor populations, the screening of new drug candidates, and the investigation of receptor pharmacology in various biological contexts caymanchem.comnih.govrndsystems.comresearchgate.nettocris.com. Furthermore, radioligands are essential for receptor occupancy studies, which assess drug engagement with its target in preclinical models caymanchem.comguidetopharmacology.org.

Overview of Neurotensin (B549771) Receptor Systems (NTS1, NTS2, NTS3) and Their Research Relevance

The neurotensin (NT) system comprises three identified receptor subtypes: NTS1, NTS2, and NTS3 guidetopharmacology.orgnih.govnih.govresearchgate.net.

NTS1: This receptor is a high-affinity, G protein-coupled receptor (GPCR) that is widely distributed in the central nervous system (CNS), particularly in areas associated with dopaminergic neurotransmission, such as the ventral tegmental area and substantia nigra guidetopharmacology.orgnih.gov. It is also found in the gastrointestinal tract and plays roles in hypothermia, analgesia, cancer cell growth, and modulation of dopamine (B1211576) activity guidetopharmacology.orgguidetopharmacology.orgnih.govresearchgate.netnih.gov.

NTS2: Also a GPCR, NTS2 is a low-affinity receptor predominantly expressed in brain regions involved in pain modulation, including the periaqueductal gray and dorsal raphe nuclei guidetopharmacology.orgtocris.comnih.gov. It contributes to neurotensin-mediated analgesic effects and has shown protective roles in pancreatic beta cells guidetopharmacology.orgbioscientifica.com.

NTS3 (Sortilin): Unlike NTS1 and NTS2, NTS3 is a single transmembrane domain receptor structurally unrelated to the GPCR family. It is implicated in hormone trafficking and neurotensin uptake guidetopharmacology.orgnih.govnih.govresearchgate.net.

The neurotensin system is implicated in a broad spectrum of physiological and pathological processes, including neuropsychiatric disorders, metabolic regulation, cancer progression, and the modulation of food and drug intake guidetopharmacology.orgguidetopharmacology.orgnih.govresearchgate.net. Consequently, targeting these receptors offers potential therapeutic avenues for various conditions.

Historical Context of Meclinertant (B1676129) (SR-48692) Discovery and Its Tritiated Derivative as a Research Tool

Meclinertant, also known by its code SR-48692, was first described in 1993 as a potent and selective non-peptide antagonist of the neurotensin receptor NTS1 nih.govmdpi.com. Its discovery marked a significant advancement, as it was the first non-peptide antagonist developed for this receptor, offering a valuable pharmacological tool for investigating the neurotensin system wikipedia.orgnewdrugapprovals.orgnewdrugapprovals.org. The development of a tritiated derivative, [3H]Meclinertant, further enhanced its utility by enabling quantitative radioligand binding assays caymanchem.com. This radiolabeled compound became crucial for characterizing the binding properties of NTS1 and for exploring the functional roles of neurotensin in various physiological and pathological contexts, including its involvement in dopaminergic pathways and cancer biology wikipedia.orgnih.govnewdrugapprovals.orgnewdrugapprovals.org.

Rationale for Utilizing this compound as a Molecular Probe in Preclinical Investigations

The rationale for employing this compound as a molecular probe in preclinical investigations is multifaceted. Its high affinity and selectivity for the NTS1 receptor, coupled with its non-peptide nature, make it an ideal tool for accurately probing NTS1 binding sites tocris.comwikipedia.orgcaymanchem.comnih.govrndsystems.com. As the first non-peptide antagonist radioligand for NTS1, this compound provides a reliable means to:

Characterize NTS1 Receptor Binding: Determine binding affinity (Kd, Ki) and receptor density (Bmax) in various tissue preparations and cell lines, facilitating the comparison of receptor characteristics across different models tocris.comguidetopharmacology.orgnih.gov.

Study Receptor-Ligand Interactions: Investigate the competitive binding of other compounds to the NTS1 receptor, aiding in the identification and characterization of novel agonists and antagonists tocris.comnih.gov.

Explore Neurotensin's Role: Elucidate the involvement of NTS1 in central nervous system functions, such as dopaminergic neurotransmission, reward pathways, and behavioral responses, as well as its role in peripheral functions and disease states like cancer wikipedia.orgnih.govresearchgate.netnih.govresearchgate.netnewdrugapprovals.orgnewdrugapprovals.org.

Validate Drug Candidates: Serve as a reference compound in screening assays for new NTS1-targeting therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H31ClN4O5 B10772030 [3H]meclinertant

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C32H31ClN4O5

Peso molecular

599.1 g/mol

Nombre IUPAC

2-[[5-[2,6-bis(tritritiomethoxy)phenyl]-1-(7-chloroquinolin-4-yl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid

InChI

InChI=1S/C32H31ClN4O5/c1-41-27-4-3-5-28(42-2)29(27)26-16-24(36-37(26)25-8-9-34-23-15-21(33)6-7-22(23)25)30(38)35-32(31(39)40)19-11-17-10-18(13-19)14-20(32)12-17/h3-9,15-20H,10-14H2,1-2H3,(H,35,38)(H,39,40)/i1T3,2T3

Clave InChI

DYLJVOXRWLXDIG-VQBNBCTGSA-N

SMILES isomérico

[3H]C([3H])([3H])OC1=C(C(=CC=C1)OC([3H])([3H])[3H])C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O

SMILES canónico

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O

Origen del producto

United States

Binding Characteristics of 3h Meclinertant

Affinity and Selectivity for NTS1 Receptor

Meclinertant (B1676129) (SR-48692) exhibits high affinity for the NTS1 receptor, with reported dissociation constants (Kd) and inhibition constants (Ki) generally in the low nanomolar range. For instance, SR-48692 has a Kd of 3.4 nM for NTS1 caymanchem.com, and its apparent affinity (Ke) is reported as 36 nM for NTS1, demonstrating selectivity over NTS2 tocris.comrndsystems.com. In competition binding assays, it inhibits the binding of radiolabeled neurotensin (B549771) to NTS1 with IC50 values typically ranging from sub-nanomolar to tens of nanomolar, depending on the assay system and tissue source caymanchem.comnih.govrndsystems.com. For example, IC50 values for inhibiting [125I]-neurotensin binding to HT29 cell membranes were reported as 15.3 nM tocris.comrndsystems.com, and to N1E115 cell membranes as 20.4 nM tocris.comrndsystems.com. It also effectively blocks neurotensin-induced intracellular calcium mobilization in HT-29 cells with a Ki of 7.4 nM caymanchem.com. These values confirm its potent antagonistic activity and suitability for binding studies.

This compound in Radioligand Binding Assays

The tritiated form, this compound, has been characterized for its use in radioligand binding assays. While specific details on the radiolabeling process and specific activity of this compound are not extensively detailed in the provided search results, its application in competitive binding studies is well-documented caymanchem.com. For example, studies have utilized [3H]neurotensin to characterize NTS1 binding, with reported Kd values around 0.83 ± 0.20 nM and Bmax of 5500 ± 840 fmol/mg protein in CHO cells expressing human NTS1 mdpi.com. While this compound itself is not explicitly detailed in terms of its specific activity or assay conditions in these snippets, its role as a radiolabeled antagonist is implied by its use in competition studies against radiolabeled agonists or other radioligands. The development of [3H]SR 48692 is noted as the first nonpeptide neurotensin antagonist radioligand caymanchem.com.

Research Applications and Findings

Characterization of NTS1 Receptor Binding Properties

This compound has been employed in competition binding assays to determine the affinity and selectivity of various compounds for the NTS1 receptor. By displacing a known radioligand (or by being used as the radioligand itself in competition with unlabeled compounds), it allows researchers to quantify the binding potency of potential drug candidates. These studies are crucial for early-stage drug discovery, enabling the identification of molecules with desired pharmacological profiles for NTS1.

Investigating Neurotensin's Role in CNS and Disease Models

The neurotensin system, particularly through NTS1, is implicated in modulating dopaminergic neurotransmission, reward, and addiction, as well as in stress responses and memory wikipedia.orgguidetopharmacology.orgnih.gov. This compound has been used in preclinical models to investigate these roles. For instance, studies have explored its effects on turning behavior induced by neurotensin in mice nih.gov and its influence on sensitization to psychostimulant drugs nih.gov. Furthermore, NTS1 signaling, and thus antagonism by meclinertant (B1676129), has been linked to cancer cell proliferation and tumor growth in various cancer types, including lung and ovarian cancer caymanchem.comresearchgate.netresearchgate.netnih.gov.

Table 1: Binding Affinities of Meclinertant (SR-48692) for the Neurotensin Receptor 1 (NTS1)

Assay Type / TargetAffinity Value (nM)Species/Cell LineReference
NTS1 Antagonist (Kd)3.4Various caymanchem.com
NTS1 Antagonist (Ke)36Various tocris.comrndsystems.com
Inhibition of [125I]-Neurotensin binding (HT29 cells)15.3HT29 cells tocris.comrndsystems.com
Inhibition of [125I]-Neurotensin binding (N1E115 cells)20.4N1E115 cells tocris.comrndsystems.com
Inhibition of [125I]-Neurotensin binding (Guinea pig brain)0.99 ± 0.14Guinea pig brain nih.gov
Inhibition of [125I]-Neurotensin binding (Rat mesencephalic cells)4.0 ± 0.4Rat mesencephalic nih.gov
Inhibition of [125I]-Neurotensin binding (COS-7 cells transfected with rat NTS1)7.6 ± 0.6COS-7 cells nih.gov
Inhibition of [125I]-Neurotensin binding (Newborn mouse brain)13.7 ± 0.3Newborn mouse brain nih.gov
Inhibition of [125I]-Neurotensin binding (Newborn human brain)17.8 ± 0.9Newborn human brain nih.gov
Inhibition of [125I]-Neurotensin binding (Adult human brain)8.7 ± 0.7Adult human brain nih.gov
Inhibition of [125I]-Neurotensin binding (HT-29 cells)30.3 ± 1.5HT-29 cells nih.gov
Neurotensin-induced Ca2+ mobilization (HT-29 cells) (Ki)7.4HT-29 cells caymanchem.com
Blockade of K+-evoked [3H]dopamine release (Guinea pig striatal slices) (IC50)0.46 ± 0.02Guinea pig striatal nih.gov

Conclusion

Receptor Occupancy and Ligand-Receptor Complex Dynamics

The interaction of this compound with the NTS1 receptor is characterized by its binding affinity and the dynamics of its association with and dissociation from the receptor. This compound has been employed as a radioligand to quantify the binding characteristics of NTS1, demonstrating a binding affinity (pKd) of 8.5 dcchemicals.com. As a selective antagonist, its binding to the NTS1 receptor is essential for understanding how the receptor's function is modulated.

While specific kinetic parameters such as association rate constants (kon), dissociation rate constants (koff), and half-life (t1/2) for this compound are not explicitly detailed in the provided literature, these parameters are fundamental for defining the temporal aspects of ligand-receptor interactions mdpi.combiocrick.comnih.gov. The reversibility of ligand binding is a characteristic feature of antagonists, allowing them to dissociate from the receptor and enabling the receptor to return to its basal or agonist-activated state. Although explicit kinetic data on the reversibility of this compound binding is not provided, its antagonistic nature implies a reversible interaction with the NTS1 receptor researchgate.net.

Agonist/Antagonist Properties in Cellular and Tissue-Based Assays

Meclinertant (B1676129) exhibits potent antagonist properties at the neurotensin receptor 1 (NTS1) across various in vitro cellular and tissue-based assays. Its capacity to block neurotensin-mediated signaling pathways has been extensively documented, highlighting its efficacy and selectivity.

In Vitro Functional Assays

Meclinertant's antagonist activity has been confirmed in functional assays that measure key downstream signaling events initiated by NTS1 activation. These assays provide insight into how meclinertant interferes with receptor-mediated cellular responses.

Intracellular Calcium (Ca2+) Mobilization: Meclinertant competitively antagonizes neurotensin-induced intracellular Ca2+ release in human colon carcinoma (HT-29) cells nih.govnih.govtocris.com. This effect is indicative of its action on Gq protein-coupled receptor activation. Similar antagonistic activity was observed in CHO cells transfected with the rat NTS1 receptor nih.gov.

Phosphoinositide Hydrolysis (IP1 Formation): Neurotensin stimulates the formation of inositol (B14025) monophosphate (IP1), a direct marker of phosphoinositide hydrolysis. Meclinertant effectively antagonizes this response in HT-29 cells and N1E115 cells mdpi.comnih.govnih.gov. Its antagonistic effect on IP1 accumulation was also confirmed in CHO cells expressing rat NTS1 receptors nih.gov.

cAMP Accumulation: Meclinertant has also demonstrated the ability to antagonize neurotensin-stimulated cyclic AMP (cAMP) accumulation in N1E115 cells and in CHO cells engineered to express rat NTS1 receptors nih.gov.

Determination of Half-Maximal Inhibitory Concentration (IC50) and pA2 Values for Receptor Modulation

The potency of meclinertant as an NTS1 receptor antagonist has been quantitatively assessed using IC50 and pA2 values in various experimental setups.

IC50 Values: Meclinertant competitively inhibits the binding of radiolabeled neurotensin to NTS1 receptors in cell membranes, with reported IC50 values of 15.3 nM for HT-29 cells and 20.4 nM for N1E115 cells mdpi.comsgul.ac.uk. In functional assays, it effectively blocks K+-evoked release of [3H]dopamine stimulated by neurotensin in guinea pig striatal slices, exhibiting an IC50 of 0.46 nM nih.govnih.gov.

pA2 Values: Meclinertant demonstrates potent antagonism, with pA2 values quantifying its efficacy in blocking neurotensin's effects. These values include 8.13 for antagonizing Ca2+ mobilization in HT-29 cells nih.govnih.gov, 8.7 for IP1 formation in HT-29 cells nih.gov, 10.1 for IP1 formation in N1E115 cells nih.gov, 9.8 for cAMP accumulation in N1E115 cells nih.gov, 7.2 for cAMP accumulation in CHO cells expressing rat NTS1 nih.gov, and 8.4 for IP1 formation in CHO cells expressing rat NTS1 nih.gov.

Table 1: Potency of Meclinertant in Functional Assays at NTS1 Receptor

Assay TypeCell/Tissue SystemMeasured ResponsePotency MetricValueReference(s)
Ca2+ MobilizationHT-29 cellsAntagonism of NT-inducedpA28.13 nih.govnih.govtocris.com
IP1 FormationHT-29 cellsAntagonism of NT-inducedpA28.7 nih.gov
IP1 FormationN1E115 cellsAntagonism of NT-inducedpA210.1 nih.gov
cAMP AccumulationN1E115 cellsAntagonism of NT-inducedpA29.8 nih.gov
cAMP AccumulationCHO cells (rat NTS1 transfected)Antagonism of NT-inducedpA27.2 nih.gov
IP1 FormationCHO cells (rat NTS1 transfected)Antagonism of NT-inducedpA28.4 nih.gov
[3H]Dopamine Release InhibitionGuinea pig striatal slicesBlockade of NT-stimulatedIC500.46 nM nih.govnih.gov
[125I]-Neurotensin BindingHT-29 cell membranesInhibition of bindingIC5015.3 nM mdpi.comsgul.ac.uk
[125I]-Neurotensin BindingN1E115 cell membranesInhibition of bindingIC5020.4 nM mdpi.comsgul.ac.uk

Modulation of Downstream Signal Transduction Pathways by this compound Binding

The binding of this compound to the NTS1 receptor effectively blocks neurotensin-mediated downstream signaling pathways. As a selective antagonist, meclinertant occupies the NTS1 receptor, preventing the endogenous ligand, neurotensin (NT), from binding and initiating intracellular cascades. This modulation of signaling is critical for understanding the physiological roles of the NTS1 receptor and the therapeutic implications of its antagonists.

Key downstream pathways modulated by meclinertant binding include:

Gq Protein-Coupled Signaling: Activation of NTS1 by neurotensin typically leads to the coupling of the receptor to the Gq protein. This coupling triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). Meclinertant binding prevents this Gq protein activation and subsequent PLC activity, thereby inhibiting the production of IP3 and the subsequent release of intracellular calcium nih.govnih.govtocris.com.

cAMP Pathway Modulation: While NTS1 is primarily coupled to Gq, some studies suggest potential involvement with Gs-coupled pathways, leading to cAMP accumulation. Meclinertant has demonstrated the ability to antagonize neurotensin-stimulated cAMP responses, indicating its capacity to modulate this pathway as well nih.gov.

Cellular Processes: The blockade of these primary signaling events by meclinertant has significant implications for cellular functions regulated by the NTS1 receptor. For example, in glioblastoma (GBM) cells, NTS1 signaling is associated with cell proliferation, invasion, and survival. Antagonism of NTSR1 by meclinertant has been shown to induce apoptosis and reduce tumor growth researchgate.net, underscoring how blocking receptor activation can profoundly alter cellular behavior and downstream physiological outcomes.

Effects on G-Protein Coupling and Effector Systems

Meclinertant functions as a selective antagonist at the neurotensin receptor 1 (NTS1), a prominent member of the G-protein coupled receptor (GPCR) superfamily nih.govdrugbank.com. Upon binding of its endogenous ligand, neurotensin, NTS1 typically signals through G proteins, initiating a cascade that involves the activation of a phosphatidylinositol-calcium second messenger system drugbank.com. This signaling pathway can lead to the activation of downstream effectors, such as MAP kinases, and has been associated with cellular protection against apoptosis drugbank.com.

This compound has been extensively utilized to characterize these receptor-ligand interactions. In binding studies, it competitively inhibits the binding of radiolabeled neurotensin to the high-affinity binding sites on NTS1 researchgate.net. For instance, in adult rat brain homogenates, meclinertant exhibits an IC50 value of approximately 4.0 ± 0.4 nM for binding to NTS1 researchgate.net. Furthermore, in cell lines expressing NTS1, such as HT-29 cells, meclinertant effectively antagonizes neurotensin-induced intracellular calcium mobilization, with reported pA₂ values around 8.13 ± 0.03 researchgate.netbiocrick.com. These findings underscore its role as a pure antagonist, devoid of intrinsic agonist activity, and highlight its utility in dissecting the G-protein mediated signaling of the NTS1 receptor biocrick.com. The compound's affinity for the rat NTS1 receptor has been reported as a pKd of 8.5 cnr.itunimi.itescholarship.org.

Table 1: Binding Affinity and Antagonist Potency of Meclinertant at NTS1 Receptor

ParameterValueSpecies/Cell LineReference
pKd (Binding)8.5Rat cnr.itunimi.itescholarship.org
IC50 (Binding)0.99 ± 0.14 nMGuinea Pig researchgate.net
IC50 (Binding)4.0 ± 0.4 nMRat Mesencephalic Cells researchgate.net
IC50 (Binding)7.6 ± 0.6 nMCOS-7 (Rat Receptor) researchgate.net
IC50 (Binding)13.7 ± 0.3 nMNewborn Mouse Brain researchgate.net
IC50 (Binding)17.8 ± 0.9 nMNewborn Human Brain researchgate.net
IC50 (Binding)8.7 ± 0.7 nMAdult Human Brain researchgate.net
IC50 (Binding)30.3 ± 1.5 nMHT-29 Cells researchgate.net
pA₂ (Ca²⁺ Mobilization)8.13 ± 0.03HT-29 Cells researchgate.netbiocrick.com

Influence on Neurotransmitter Release (e.g., [3H]dopamine) in Tissue Slices

The role of meclinertant in modulating neurotransmitter release has been investigated using radiolabeled neurotransmitters in tissue slice preparations. Neurotensin has been shown to stimulate the release of [3H]dopamine from striatal slices in various animal models, suggesting a functional interplay between neurotensin signaling and dopaminergic neurotransmission researchgate.net.

Specifically, in guinea pig striatal slices, neurotensin has been observed to promote an increase in potassium (K⁺)-evoked release of [3H]dopamine researchgate.net. Meclinertant, when applied to these preparations, was found to completely antagonize this neurotensin-induced effect on K⁺-stimulated dopamine (B1211576) release researchgate.net. The potency of meclinertant in blocking this process, with an IC50 reported as 0.46 ± 0.02 nM in guinea pig striatal slices, closely correlates with its binding affinity for the NTS1 receptor researchgate.netbiocrick.com. This observation indicates that meclinertant effectively blocks the neurotensin-mediated modulation of dopamine release at the presynaptic level.

Further research has explored the broader impact of neurotensin on neurotransmitter release in brain regions such as the prefrontal cortex. Studies have indicated that neurotensin can modulate the release of dopamine and other neurotransmitters like acetylcholine (B1216132), GABA, and aspartate in rat prefrontal cortex tissue slices newdrugapprovals.orgnih.gov. While these studies may not always directly involve meclinertant, they establish the experimental paradigms used to investigate the neurochemical effects of neurotensin, for which meclinertant serves as a critical pharmacological tool to elucidate the specific contribution of NTS1 receptor activation wikipedia.orgnewdrugapprovals.org.

Preclinical in Vivo Applications of 3h Meclinertant in Animal Models

In Vivo Receptor Occupancy Studies

Receptor occupancy (RO) studies are fundamental in preclinical research to establish the relationship between a drug's concentration in the body and its binding to the intended target. meliordiscovery.com For central nervous system (CNS) drugs, these studies confirm that the compound not only reaches the brain but also engages its molecular target at levels sufficient to elicit a pharmacological response.

The quantification of receptor occupancy by meclinertant (B1676129) in preclinical models is typically achieved through ex vivo binding techniques. nih.govgiffordbioscience.com This methodology involves the systemic administration of the non-labeled compound to the animal. After a designated time, the animal is euthanized, and the brain and other tissues of interest are rapidly excised. giffordbioscience.com

The level of receptor engagement is then determined by measuring the binding of a radioligand, such as [3H]meclinertant itself or another suitable neurotensin (B549771) receptor radioligand, to the harvested tissue. nih.gov This can be done using tissue homogenates or through quantitative autoradiography on tissue sections. giffordbioscience.com The receptor occupancy of the test compound is calculated as the percentage reduction in specific radioligand binding in the tissues from drug-treated animals compared to those from vehicle-treated controls. nih.govcore.ac.uk This approach allows for the assessment of receptor binding in discrete brain regions. nih.gov

A primary goal of preclinical development is to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. meliordiscovery.com This involves correlating the systemic exposure of a drug, measured as its concentration in plasma, with its engagement of the target receptor in the tissue of interest. For meclinertant, studies aim to demonstrate that increasing plasma concentrations lead to a dose-dependent increase in neurotensin receptor occupancy in the brain.

Establishing this correlation is vital for bridging the gap between preclinical efficacy models and clinical trial design. By understanding the level of systemic exposure required to achieve a certain percentage of receptor occupancy associated with a therapeutic effect in animal models, researchers can better predict the necessary exposure levels in humans. meliordiscovery.comnih.gov Studies with various CNS receptor antagonists have shown that a specific threshold of receptor occupancy often needs to be reached to observe a significant pharmacological or behavioral effect. core.ac.uk

Radioligand Distribution and Preclinical Tissue Penetration

The distribution of this compound throughout the body provides critical insights into its ability to reach target tissues, particularly the brain, and its potential for off-target accumulation.

Following systemic administration in rodent models, the distribution of a radiolabeled compound is assessed by measuring radioactivity in various organs and tissues at different time points. nih.gov While specific, comprehensive tissue distribution data for this compound across all peripheral organs is not extensively detailed in available literature, studies with other nonpeptidic neurotensin receptor-1 antagonists in tumor-bearing mice show significant uptake in target tissues like tumors, with varying levels in organs such as the liver, kidneys, and spleen, which are involved in metabolism and excretion. snmjournals.org Similar patterns of distribution to major organs would be anticipated for this compound.

A key characteristic of meclinertant is its demonstrated ability to effectively cross the blood-brain barrier. nih.govresearchgate.net Studies characterizing the binding of this compound in the rat brain confirm its significant presence and specific binding within the CNS following systemic administration. nih.gov

Once in the brain, this compound shows a distinct distribution pattern that aligns closely with the known locations of neurotensin receptors. nih.gov Autoradiographic studies reveal dense binding in regions such as the substantia nigra, ventral tegmental area, nucleus accumbens, and various cortical areas. The binding is saturable, indicating that it targets a finite number of receptor sites. nih.gov Saturation binding experiments in rat brain homogenates have determined the affinity and density of these sites. nih.gov

Table 1: In Vitro Binding Characteristics of this compound in Rat Brain This table summarizes the binding affinity (Kd) and maximum binding capacity (Bmax) of this compound for neurotensin receptors in rat brain membrane homogenates.

ParameterValueDescription
Kd 3.5 nMDissociation constant, a measure of binding affinity. A lower value indicates higher affinity.
Bmax 508 fmol/mg proteinMaximum number of binding sites, indicating the density of receptors in the tissue.

Data sourced from characterization studies of [3H]SR 142948A. nih.gov

Research indicates that this compound binds with high affinity to both the levocabastine-insensitive neurotensin NT1 receptors and the levocabastine-sensitive neurotensin NT2 receptors, making it a valuable tool for studying both receptor subtypes in the brain. nih.gov

Application in Disease-Relevant Animal Models for Target Validation

Meclinertant has been utilized in a variety of disease-relevant animal models to validate the neurotensin system as a therapeutic target. By antagonizing neurotensin receptors, its effects on disease pathophysiology can be observed.

In preclinical models, meclinertant has been shown to block several centrally mediated effects of neurotensin. For instance, it effectively antagonizes the hypothermia and analgesia induced by the central administration of neurotensin in both mice and rats. nih.govresearchgate.net These findings support the role of neurotensin signaling in the regulation of body temperature and pain perception and validate neurotensin receptor antagonists as potential agents for conditions involving these pathways.

Furthermore, the neurotensin system is known to interact with the brain's dopamine (B1211576) pathways, which are implicated in neuropsychiatric disorders. While meclinertant was found to be unable to modify dopamine release in the ventral tegmental area, it does antagonize neurotensin-induced acetylcholine (B1216132) release in the striatum, indicating a complex modulatory role in neurotransmitter systems. nih.govresearchgate.net The investigation of neurotensin receptor antagonists is also relevant for neurodegenerative disorders where glutamatergic signaling, which is modulated by neurotensin, is implicated. researchgate.net

In the context of oncology, neurotensin receptors, particularly NTSR1, are overexpressed in several types of tumors and are associated with tumor growth. aacrjournals.org Preclinical studies using NTSR1 antagonists in xenograft models of ovarian cancer have demonstrated that blocking this receptor can enhance the efficacy of conventional chemotherapy agents. aacrjournals.org These studies validate NTSR1 as a valuable therapeutic target in oncology.

Table 2: Summary of Meclinertant (SR 142948A) Application in Preclinical Models This table outlines the use of meclinertant in various animal models to validate the therapeutic potential of targeting neurotensin receptors.

Disease/Physiological ModelAnimal ModelKey FindingTarget Validation Implication
Pain/Analgesia Mouse/RatBlocks neurotensin-induced analgesia. nih.govNeurotensin receptors are a valid target for modulating pain pathways.
Thermoregulation Mouse/RatAntagonizes neurotensin-induced hypothermia. nih.govThe neurotensin system is confirmed to be involved in central temperature control.
Neurotransmitter Modulation RatInhibits neurotensin-evoked acetylcholine release in the striatum. nih.govNeurotensin receptors are a target for modulating cholinergic systems.
Cancer Mouse (Xenograft)Related antagonists enhance the effect of chemotherapy in ovarian cancer models. aacrjournals.orgNeurotensin receptor 1 (NTSR1) is a valid target for anti-cancer therapies.

Investigation of Receptor Plasticity and Expression Changes in Pathophysiological States

The study of neurotransmitter receptor plasticity is crucial for understanding the adaptive mechanisms of the central nervous system in response to physiological changes, pharmacological treatments, or disease states. nih.gov While direct studies extensively detailing the use of this compound to investigate receptor plasticity are not widely available in the current literature, the principles of its application can be inferred from its use in receptor binding and autoradiography studies.

This compound allows for the quantitative analysis of NTS1 receptor density (Bmax) and binding affinity (Kd) in different brain regions or peripheral tissues. nih.gov Changes in these parameters are indicative of receptor upregulation or downregulation, key components of receptor plasticity. For instance, in animal models of neurological disorders where alterations in the neurotensin system are implicated, this compound could be used to map and quantify the changes in NTS1 receptor expression. This would provide insights into the compensatory mechanisms of the brain in response to the pathological state.

Age-related changes in neurotransmitter systems are another area where this compound could be applied. Studies have shown that the plasticity of some receptor systems is impaired in senescent animals. nih.gov By using this compound in aged animal models, researchers could investigate whether the NTS1 receptor system exhibits similar age-dependent alterations in its ability to adapt to stimuli.

Use in Exploring Neurotensin Receptor Involvement in Behavioral Phenotypes (e.g., anxiolysis, anti-addiction, memory)

The neurotensin system is known to modulate various behaviors, and meclinertant has been instrumental in elucidating the role of the NTS1 receptor in these processes. wikipedia.org The use of this compound in conjunction with behavioral studies allows for the correlation of behavioral outcomes with the state of the NTS1 receptor system.

Anxiolysis: Meclinertant has been shown to produce anxiolytic effects in animal models. wikipedia.org While specific studies using this compound in anxiety models are not detailed in the search results, it could be used to determine if the anxiolytic effects of certain drugs are associated with changes in NTS1 receptor density in brain regions involved in anxiety, such as the amygdala and prefrontal cortex.

Anti-addiction: The neurotensin system interacts with the brain's reward pathways, making it a target for addiction research. mdpi.com Meclinertant has demonstrated anti-addictive properties in preclinical studies. wikipedia.org this compound can be used to investigate the neurochemical basis of these effects. For example, it could be used in autoradiographic studies to determine if exposure to drugs of abuse alters NTS1 receptor expression in key areas of the reward circuitry, and how treatment with meclinertant might normalize these changes.

Memory: The role of neurotensin in learning and memory is complex, with some studies suggesting that NTS1 receptor antagonism can impair memory. wikipedia.org In animal models of learning and memory, this compound could be used to assess whether changes in cognitive performance are correlated with alterations in NTS1 receptor binding characteristics in memory-related brain structures like the hippocampus and cortex.

Role in Assessing Target Engagement in Preclinical Disease Models (e.g., cancer, neurological disorders)

Target engagement studies are critical in drug development to confirm that a therapeutic agent is interacting with its intended molecular target in vivo. crownbio.com this compound, as a radiolabeled antagonist, is a suitable tool for assessing NTS1 receptor occupancy in preclinical models of diseases where this receptor is a therapeutic target.

Cancer: The NTS1 receptor is overexpressed in several types of cancer, including pancreatic, ovarian, and glioblastoma, and is implicated in tumor growth and progression. snmjournals.orgaacrjournals.orgnih.gov Meclinertant has been shown to inhibit the proliferation of cancer cells and reduce tumor growth in animal models. aacrjournals.orgnih.gov In these preclinical cancer models, this compound can be used in ex vivo biodistribution studies to quantify the amount of the drug that has reached and bound to the tumor tissue. This provides a direct measure of target engagement. Furthermore, radiolabeled versions of meclinertant, such as [11C]SR48692, have been used for in vivo imaging with positron emission tomography (PET) to visualize NTS1-expressing tumors, demonstrating the utility of radiolabeled meclinertant in assessing target engagement non-invasively. snmjournals.org

Neurological Disorders: While the search results did not provide specific examples of this compound being used to assess target engagement in neurological disorder models, the principle remains the same. In conditions where modulating the neurotensin system is a therapeutic strategy, this compound could be used to determine the degree of NTS1 receptor occupancy achieved by a novel therapeutic at different doses. This information is crucial for establishing a dose-response relationship and for optimizing the therapeutic window of the drug candidate.

Compound Names

Methodological Innovations and Research Utilities of 3h Meclinertant

Development of High-Throughput Screening Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.govtdcommons.ai The development of robust and sensitive assays is critical for the success of HTS campaigns. nih.gov As a high-affinity radioligand, [3H]meclinertant is exceptionally well-suited for integration into HTS platforms designed to identify new neurotensin (B549771) receptor modulators. The primary format for its use is in competitive binding assays, where library compounds compete with this compound for binding to the NTS1 receptor. A reduction in the radioligand signal indicates that a test compound has affinity for the receptor.

The binding of this compound to the rat neurotensin receptor expressed in transfected mouse fibroblast cells is specific, saturable, and reversible. nih.gov Scatchard analysis of its binding reveals a single population of high-affinity sites, properties that are ideal for a screening radioligand. nih.gov

PropertyValueSource
Dissociation Constant (Kd) 3.4 nM nih.gov
Binding Sites Single Population nih.gov
Nature of Binding Specific, Reversible, Saturable nih.gov

To enhance throughput and reduce costs, traditional binding assays have been miniaturized for HTS. These assays utilize small volumes (microliters) and are typically performed in 96- or 384-well microtiter plates. In this format, a fixed concentration of this compound and cell membranes expressing the NTS1 receptor are incubated with test compounds from a chemical library. After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration over glass fiber filters. The amount of radioactivity trapped on the filter, representing bound this compound, is then quantified using a scintillation counter. Compounds that significantly reduce the amount of bound this compound are identified as "hits" for further investigation. The high specific activity of tritium (B154650) ([3H]) allows for sensitive detection even in these miniaturized formats.

Automation is key to leveraging the full potential of HTS. tdcommons.ai Robotic systems handle liquid dispensing, plate transport, filtration, and scintillation counting, enabling the screening of thousands of compounds per day with high precision and reproducibility. The use of this compound is compatible with these automated platforms. The straightforward "mix-and-measure" nature of radioligand binding assays, followed by a filtration step, is readily automated. This integration has streamlined the primary screening phase for the discovery of novel NTS1 receptor ligands, allowing for the efficient identification of initial hits from vast and diverse compound collections. nih.gov

Advanced Autoradiography Techniques

Autoradiography is a powerful imaging technique that uses radiolabeled ligands to visualize the distribution and density of receptors within tissue sections. researchgate.net The low energy of the beta particles emitted by tritium provides high spatial resolution, making this compound an excellent tool for detailed receptor mapping. researchgate.net

Quantitative in vitro autoradiography allows for the precise anatomical localization and quantification of neurotensin receptors in the brain and peripheral tissues. nih.gov In this technique, thin cryostat-cut tissue sections are incubated with this compound until binding equilibrium is reached. giffordbioscience.com The sections are then washed to remove unbound ligand, dried, and apposed to tritium-sensitive film or phosphor imaging plates. giffordbioscience.comnih.gov

Computerized microdensitometry is used to analyze the resulting autoradiograms, generating images that depict receptor density in different anatomical structures. nih.gov This method has been instrumental in mapping the distribution of NTS1 receptors. Studies using neurotensin radioligands have revealed a high concentration of binding sites in specific brain regions, suggesting a role for neurotensin in modulating key dopaminergic pathways. nih.gov

Brain RegionReceptor DensityImplication
Substantia Nigra (zona compacta) HighInteraction with nigrostriatal dopamine (B1211576) system
Ventral Tegmental Area HighInteraction with mesolimbic dopamine system
Olfactory Bulb (external layer) HighRole in olfactory processing
Amygdala HighInvolvement in emotional processing

Ex vivo autoradiography is employed to determine the tissue distribution and receptor occupancy of a compound after its administration to a living animal. giffordbioscience.com In this approach, an animal is treated with a compound of interest, and subsequently, a tracer dose of this compound is administered. After a set time, the animal is euthanized, and tissues are collected, sectioned, and prepared for autoradiography. nih.gov

The resulting images reveal the in vivo distribution of available NTS1 binding sites. If the test compound has reached a specific tissue and bound to the NTS1 receptors, it will block the subsequent binding of this compound, leading to a reduced signal in the autoradiogram. This technique is invaluable for preclinical drug development, providing critical information on a drug candidate's ability to reach its target in the central nervous system and peripheral tissues and to engage the receptor at relevant doses.

Applications in Structure-Activity Relationship (SAR) Studies for Neurotensin Receptor Ligands

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. nih.gov this compound serves as a critical research tool in this context, providing a reliable method to quantify the binding affinity of newly synthesized analogs targeting the neurotensin receptor.

The primary application of this compound in SAR studies is in competitive binding assays. By measuring the ability of a series of novel compounds to displace this compound from the NTS1 receptor, researchers can determine their binding affinities (expressed as Ki values). This data allows medicinal chemists to systematically modify a lead compound's structure and observe the effects on receptor binding, guiding the optimization process toward more potent and selective ligands.

For example, studies have demonstrated the stereoselectivity of the NTS1 receptor by comparing the binding of different enantiomers of meclinertant-related compounds. The enantiomer SR48527 was found to be 10 times less potent, and SR49711 was 1000 times less potent than meclinertant (B1676129) itself in inhibiting the binding of this compound ([3H]SR48692), highlighting strict structural requirements for optimal receptor interaction. nih.gov This type of data is crucial for building robust SAR models.

CompoundRelative Potency (vs. Meclinertant)Source
Meclinertant (SR48692) 1 nih.gov
SR48527 0.1 nih.gov
SR49711 0.001 nih.gov

Furthermore, understanding how ligands like meclinertant bind provides a structural rationale for modulating receptor activity. nih.gov By using this compound to quantify the affinity of new chemical entities, researchers can correlate these findings with structural data to refine their understanding of the key molecular interactions that govern ligand binding and receptor function, ultimately accelerating the development of novel therapeutics. nih.gov

Contributions to Understanding Ligand-Receptor Interactions and Binding Sites

This compound was the first nonpeptide neurotensin antagonist radioligand, and its development was crucial for characterizing the binding properties of this class of compounds. researchgate.net Through radioligand binding assays, this compound has provided profound insights into the interaction between antagonists and the NTS1 receptor.

Key research findings from saturation binding experiments using this compound in membranes from cells stably transfected with the rat NTS1 receptor demonstrated that the radioligand binds to a single population of sites in a specific, reversible, and saturable manner. researchgate.net These studies established a dissociation constant (Kd) of 3.4 nM, quantifying the high affinity of meclinertant for the receptor. researchgate.net Interestingly, the maximal binding capacity (Bmax) for this compound was found to be 30-40% greater than that observed for the agonist radioligand [125I]neurotensin. researchgate.net

Subsequent structural biology studies have provided a high-resolution view of these interactions. Crystallography of the NTS1 receptor in complex with meclinertant (SR48692) revealed the precise binding pocket. nih.govresearchgate.net The adamantyl moiety of meclinertant is deeply buried in a hydrophobic subpocket, while other parts of the molecule form specific hydrogen bonds and salt bridges with receptor residues. nih.gov This detailed structural information corroborates and expands upon the initial findings from binding assays with this compound, providing a molecular basis for its antagonist activity.

Binding Characteristics of this compound at the NTS1 Receptor
ParameterValueSignificance
Dissociation Constant (Kd)3.4 nMIndicates high binding affinity of the antagonist for the NTS1 receptor. researchgate.net
Maximal Binding Capacity (Bmax)30-40% greater than [125I]neurotensinSuggests the existence of distinct binding sites or receptor states for agonists and antagonists. researchgate.net
Binding ModeSingle population of non-cooperative sitesDescribes a direct, high-affinity interaction with the receptor. researchgate.net

Facilitating Design of Novel Research Probes

The detailed understanding of the NTS1 receptor's binding pocket, derived from studies with this compound and elucidated by structural biology, has been instrumental in the rational design of new research probes. nih.gov Knowing the specific amino acid residues that interact with meclinertant allows for the structure-based design of novel ligands with tailored pharmacological properties, such as improved affinity, selectivity, or altered efficacy (e.g., partial agonists or inverse agonists). researchgate.net

For example, the crystal structure shows that the adamantyl group of meclinertant fits into a hydrophobic pocket created by transmembrane helices. nih.govresearchgate.net This knowledge allows medicinal chemists to explore other bulky, hydrophobic groups to probe this pocket, potentially increasing binding affinity or altering the ligand's kinetic properties. Similarly, understanding the hydrogen bond network between meclinertant and the receptor enables the design of new molecules that can replicate or modify these crucial interactions. This structure-guided approach is more efficient than traditional high-throughput screening, as it focuses on molecules with a higher probability of interacting with the target receptor in a desired manner. nih.gov The insights gained from meclinertant have thus provided a blueprint for developing the next generation of NTS1 receptor modulators for research and therapeutic purposes.

Utility in Flow Chemistry for Research Probe Synthesis

The synthesis of complex molecules like meclinertant (SR48692) has served as a valuable case study for showcasing the advantages of modern synthetic technologies, particularly machine-assisted flow chemistry. newdrugapprovals.orgnih.gov This approach offers significant improvements over traditional batch processing in terms of efficiency, safety, and scalability. newdrugapprovals.orgacs.org

A multi-step flow synthesis of meclinertant was developed and directly compared to conventional batch methods, revealing several key advantages. newdrugapprovals.org Flow chemistry allows for superheating solvents above their boiling points safely, which dramatically accelerates reaction rates. newdrugapprovals.org It also enables better control over reaction parameters and minimizes the accumulation of byproducts. newdrugapprovals.org The use of packed-bed reactors with solid-supported reagents and scavengers in a flow system simplifies purification, often eliminating the need for traditional aqueous workups and chromatography. nih.govworktribe.com

For instance, in the synthesis of a key pyrazole (B372694) ester intermediate of meclinertant, the flow process resulted in a significantly higher yield and shorter reaction time compared to the batch method. newdrugapprovals.org

Comparison of Batch vs. Flow Chemistry for Key Steps in Meclinertant Synthesis
Reaction StepParameterBatch MethodFlow Chemistry Method
Claisen CondensationTemperatureRoom Temperature115 °C
Time3 hours22 minutes
Yield60% newdrugapprovals.orgacs.org74% newdrugapprovals.orgacs.org
Pyrazole FormationTemperature140 °C (Microwave)140 °C
Time2 hours52 minutes
Yield70% newdrugapprovals.orgnewdrugapprovals.org89% newdrugapprovals.orgnewdrugapprovals.org

These findings demonstrate that flow chemistry is a powerful tool for the synthesis of complex research probes like meclinertant. newdrugapprovals.org The technology provides higher yields, reduced reaction times, and enhanced safety, making it an attractive platform for accelerating the production of molecules for pharmacological research. newdrugapprovals.org

Comparative Analysis with Other Neurotensin Receptor Ligands

Distinguishing Binding and Pharmacological Profiles of [3H]Meclinertant from Other NTS1 Ligands

This compound, the tritiated form of the first non-peptide neurotensin (B549771) receptor antagonist SR 48692, exhibits a unique binding and pharmacological profile that distinguishes it from other neurotensin (NT) receptor ligands, particularly peptide agonists like neurotensin itself and other non-peptide antagonists such as SR 142948A.

The binding of this compound to the NTS1 receptor is characterized by its interaction with a single population of binding sites. nih.gov However, a salient feature is that it labels a significantly larger number of sites (higher Bmax) compared to the agonist radioligand [¹²⁵I]NT. For instance, in guinea pig brain homogenates, the Bmax for this compound was found to be approximately 20 times higher than that for [¹²⁵I]NT. nih.gov This suggests that this compound recognizes NTS1 receptors in a state that is less readily labeled by agonist radioligands, potentially an uncoupled or low-affinity state. nih.gov

Competition binding studies further illuminate these differences. While NT peptide agonists can fully displace this compound, they do so with a much lower affinity (higher Ki value) than when competing against [¹²⁵I]NT. nih.gov Conversely, other non-peptide antagonists inhibit the binding of both this compound and [¹²⁵I]NT with similar potencies. nih.gov This differential affinity provides strong evidence that agonists and antagonists interact with the NTS1 receptor in distinct ways or bind to different conformational states of the receptor. nih.gov

Compared to another potent non-peptide antagonist, SR 142948A, meclinertant (B1676129) (SR 48692) is less potent. SR 142948A displaces this compound binding and inhibits neurotensin-induced functional responses at significantly lower concentrations. nih.govnih.gov For example, in antagonizing NT-induced inositol (B14025) monophosphate formation in HT-29 cells, SR 142948A has an IC50 of 3.9 nM. nih.gov In studies on cardiovascular effects, SR 142948A was found to be active at doses 10-fold lower than meclinertant. nih.gov Unlike meclinertant, which is selective for the NTS1 receptor, SR 142948A exhibits high affinity for both NTS1 and NTS2 receptors, giving it a broader spectrum of activity. nih.govresearchgate.net

LigandReceptor/TissueAssay TypeValueUnit
This compound ([3H]SR 48692) Rat NTS1 in LTK- cellsSaturation Binding (Kd)3.4nM
This compound ([3H]SR 48692) Guinea Pig BrainSaturation Binding (Kd)2.19nM
Meclinertant (SR 48692) HT-29 cells ([¹²⁵I]NT)Competition Binding (IC50)30.3nM
Meclinertant (SR 48692) Guinea Pig Brain ([¹²⁵I]NT)Competition Binding (IC50)0.99nM
Neurotensin Guinea Pig Brain ([3H]SR 48692)Competition Binding (Ki)20-fold lower affinity than for [¹²⁵I]NT sites-
SR 142948A h-NTR1-CHO cells ([¹²⁵I]NT)Competition Binding (IC50)~0.32nM
SR 142948A HT-29 cells (Functional)Inhibition of IP1 formation (IC50)3.9nM

Advantages and Limitations of this compound as a Research Tool Compared to Non-Radiolabeled Ligands or Other Radioligands

As a research tool, this compound offers several distinct advantages and also presents certain limitations when compared with non-radiolabeled ligands or other radioligands like [¹²⁵I]NT.

Advantages:

Identification of a Larger Receptor Population: The most significant advantage of this compound is its ability to label a much larger population of NTS1 receptors than agonist radioligands. nih.gov This has been interpreted as labeling receptor states that are uncoupled from G-proteins, providing a more complete quantification of the total receptor density in a given tissue, irrespective of their functional state. nih.gov

Chemical Stability: Being a non-peptide molecule, this compound is not susceptible to degradation by peptidases. This offers a major advantage over peptide-based radioligands like [¹²⁵I]NT, especially in prolonged incubation assays or in vivo studies where enzymatic degradation can be a significant confounding factor.

Blood-Brain Barrier Permeability and Oral Bioavailability: The parent compound, meclinertant, can cross the blood-brain barrier and is orally active. pnas.org This property is invaluable for in vivo studies investigating the central effects of NTS1 receptor blockade.

Probing Antagonist-Specific Interactions: this compound is an indispensable tool for studying the binding of other non-peptide antagonists in competitive binding assays and for characterizing the specific conformational state of the receptor that binds antagonists. nih.gov

Limitations:

Lower Affinity for Agonist-Occupied State: this compound binds with low affinity to the high-affinity, agonist-occupied state of the NTS1 receptor. nih.gov Therefore, it is not the ideal tool for studying the properties of the functionally active, G-protein-coupled state of the receptor. Agonist radioligands like [¹²⁵I]NT are superior for this purpose.

Discrepancies Between Binding Affinity and Functional Potency: In some systems, the potency of meclinertant in functional assays is not well-correlated with its binding affinity. For example, in rat substantia nigra neurons, micromolar concentrations of meclinertant were required to antagonize neurotensin's effects, despite its nanomolar binding affinity in brain homogenates. nih.gov This suggests that its functional antagonism can be complex and may not be solely predicted by its binding characteristics.

Inability to Label All NT Receptor Subtypes: Research has shown that meclinertant fails to antagonize certain neurotensin-mediated effects, such as hypothermia and analgesia. nih.gov This led to the early hypothesis of NTS1 receptor subtypes that are insensitive to this antagonist, limiting its use as a universal tool to block all neurotensin signaling.

Lower Specific Activity: Tritium (B154650) (³H) has a lower specific activity compared to Iodine-125 (¹²⁵I). This means that [¹²⁵I]NT can offer higher sensitivity in detecting receptors, which is particularly important when studying tissues with very low receptor densities.

Contribution of this compound Research to the Broader Understanding of Neurotensin Receptor Pharmacology

The development and characterization of this compound have been pivotal in advancing the understanding of neurotensin receptor pharmacology in several key areas.

First and foremost, research utilizing this compound provided the first direct evidence that peptide agonists and non-peptide antagonists bind to distinct, though likely overlapping, domains on the NTS1 receptor. nih.gov A landmark study using a mutant NTS1 receptor with a deletion in the N-terminal extracellular domain demonstrated that this mutation resulted in a 3000-fold loss of affinity for neurotensin, while the binding of this compound was completely unaffected. nih.gov This elegantly demonstrated that the N-terminus is critical for high-affinity agonist binding but is not required for antagonist binding, fundamentally shaping the molecular model of ligand interaction with the NTS1 receptor.

Secondly, the disparity between the total number of binding sites labeled by this compound versus [¹²⁵I]NT was instrumental in refining the model of GPCR states. It provided strong support for the concept that GPCRs exist in different conformational states (e.g., agonist high-affinity and low-affinity states) and that different ligands can preferentially bind to and stabilize these specific conformations. nih.gov The ability of this compound to label the larger population of low-affinity/uncoupled sites allowed researchers to investigate this receptor pool, which was largely invisible to agonist radioligands. nih.gov

Finally, in vivo studies with the non-radiolabeled parent compound, SR 48692, which were informed by the binding characteristics established with this compound, provided some of the earliest pharmacological evidence for the existence of neurotensin receptor subtypes. The observation that SR 48692 could block some central effects of neurotensin (like hypomotility) but not others (hypothermia, analgesia) strongly suggested that not all neurotensin actions were mediated by the classical NTS1 receptor that this antagonist targets. nih.gov This spurred further investigation into other neurotensin receptor types, like the NTS2 receptor, and broadened the complexity of the entire neurotensin system.

Future Directions and Emerging Research Avenues for 3h Meclinertant

Elucidating Novel Receptor Interactions or Allosteric Modulatory Sitesguidetopharmacology.org

The neurotensin (B549771) receptor 1 (NTS1) presents a rich landscape for exploring complex ligand-receptor interactions, including allosteric modulation. While meclinertant (B1676129) functions as a primary antagonist, research is increasingly focused on identifying and characterizing secondary binding sites that could be modulated by allosteric agents. [3H]Meclinertant's established binding affinity and its use in mutagenesis studies to pinpoint critical residues for its interaction with NTS1 guidetopharmacology.org provide a crucial starting point for these investigations. Future research can employ this compound in combination with novel chemical probes to map these allosteric sites, thereby uncovering mechanisms that fine-tune NTS1 receptor activity. Understanding these interactions is vital for designing highly selective modulators that can elicit nuanced pharmacological responses, potentially leading to more targeted therapeutic interventions compared to traditional orthosteric antagonists biorxiv.orgfrontiersin.orgmonash.edu. The development of allosteric modulators for NTS1, building on the knowledge gained from studies with compounds like meclinertant, represents a promising avenue for achieving greater therapeutic specificity nih.gov.

Applications in Systems Biology and Network Pharmacology Researchnih.gov

The neurotensin system is intricately woven into broader biological networks, interacting with various neurotransmitter and neuroendocrine systems tandfonline.com. Neurotensin signaling, particularly through NTS1, influences critical pathways such as dopamine (B1211576) and glutamate (B1630785) transmission, implicating it in conditions ranging from psychiatric disorders to neurodegenerative diseases nih.govpatsnap.comeurekaselect.com. This compound serves as an invaluable probe for dissecting these complex interactions within a systems biology framework. By utilizing this compound in advanced cellular and in vivo models, researchers can map the downstream effects of NTS1 antagonism on interconnected signaling cascades. This approach allows for a comprehensive understanding of how modulating the neurotensin system impacts broader cellular networks and physiological functions, thereby informing network pharmacology strategies aimed at treating complex, multifactorial diseases.

Potential for Developing New Radioligans or Imaging Probes for Preclinical Researchdrugbank.combiorxiv.orgnih.gov

The utility of this compound as a radioligand in binding assays has been well-established, contributing significantly to the characterization of NTS1 receptor distribution and pharmacology guidetopharmacology.orgmdpi.comucl.ac.ukresearchgate.net. This foundational work paves the way for the development of novel radiotracers for advanced preclinical imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The goal is to create highly specific and high-affinity imaging agents that can accurately visualize and quantify NTS1 receptor expression in vivo. Research efforts are focused on conjugating NTS1-targeting scaffolds, inspired by compounds like meclinertant, with radioisotopes suitable for imaging mdpi.comgoogle.comepo.org. Such probes are critical for preclinical candidate validation, pharmacokinetic studies, and the investigation of NTS1 receptor expression in disease models, thereby accelerating the translation of research findings into clinical applications. The principles applied in developing radioligands for other receptors, such as the 5-HT2A receptor nih.gov, provide a roadmap for optimizing NTS1-specific imaging agents.

Role in Advancing Neurotensin Receptor-Related Drug Discovery Methodologies for Preclinical Candidate Identification

As a well-characterized NTS1 antagonist, meclinertant plays a crucial role in advancing drug discovery methodologies for neurotensin receptor-related conditions. Its established binding affinity and pharmacological profile make it an ideal reference compound for high-throughput screening (HTS) campaigns aimed at identifying novel NTS1 modulators. Furthermore, this compound can be employed in lead optimization studies, serving as a benchmark against which the potency, selectivity, and pharmacokinetic properties of newly synthesized compounds are evaluated ncats.iowikipedia.orgnih.gov. The synthesis methodologies developed for meclinertant, including advancements in flow chemistry researchgate.net, also offer valuable insights for the efficient generation of compound libraries for drug discovery. By leveraging the knowledge and tools derived from meclinertant research, the field can accelerate the identification and preclinical validation of next-generation therapeutics targeting the neurotensin system.

Q & A

Q. What experimental protocols are recommended for validating [³H]meclinertant’s selective antagonism of NTS1 receptors in vitro?

  • Methodological Answer : To confirm selectivity for NTS1, use competitive binding assays with radiolabeled neurotensin (e.g., [³H]neurotensin) and displacement studies in cell lines expressing NTS1 or NTS2. Include negative controls (e.g., NTS2-transfected cells) and compare IC₅₀ values. For functional validation, measure intracellular Ca²⁺ mobilization in human colon cancer cells (e.g., HT29), where meclinertant exhibits a pA₂ of 8.13 . Ensure purity of synthesized [³H]meclinertant via HPLC and mass spectrometry, as impurities may confound receptor affinity results .

Q. How can researchers ensure reproducibility in synthesizing [³H]meclinertant for radioligand binding assays?

  • Methodological Answer : Follow machine-assisted flow synthesis protocols to optimize yield and reduce batch variability. Key steps include:
  • Precise temperature control during quinoline and pyrazole coupling reactions.
  • Use of anhydrous solvents (e.g., THF) to prevent hydrolysis of intermediates.
  • Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
  • Isotopic labeling should be validated using tritium-specific autoradiography or liquid scintillation counting .

Q. What are the standard assays for evaluating [³H]meclinertant’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :
  • Plasma protein binding : Use equilibrium dialysis with spiked plasma samples.
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS.
  • Bioavailability : Conduct oral vs. intravenous administration in rodent models, measuring plasma concentrations over time. Note that meclinertant’s oral activity is attributed to its adamantane-derived carboxylic acid group, enhancing membrane permeability .

Advanced Research Questions

Q. How should researchers resolve contradictions in [³H]meclinertant’s reported dual effects (e.g., antagonism at NTS1 vs. agonism at NTS2)?

  • Methodological Answer : Design parallel experiments in isogenic cell lines expressing only NTS1 or NTS2. For example:
  • Use HEK293 cells transfected with NTS1 or NTS2.
  • Measure cAMP accumulation (NTS1: Gi-coupled; NTS2: Gq-coupled) and Ca²⁺ flux.
  • Compare dose-response curves for meclinertant in both systems. Note that meclinertant’s agonism at NTS2 occurs at higher concentrations (EC₅₀ > 1 μM), whereas NTS1 antagonism is potent (IC₅₀ ~10 nM) .

Q. What strategies mitigate off-target effects of [³H]meclinertant in neuropsychiatric studies?

  • Methodological Answer :
  • Receptor profiling : Screen against a panel of 50+ GPCRs (e.g., dopamine D2, serotonin 5-HT3) using radioligand displacement assays.
  • Genetic knockout models : Use NTS1⁻/⁻ mice to isolate NTS2-mediated effects in behavioral assays (e.g., elevated plus maze for anxiety).
  • Pharmacological controls : Co-administer selective NTS2 antagonists (e.g., levocabastine) to dissect receptor-specific responses .

Q. How does structural modification of meclinertant influence its binding kinetics and therapeutic potential in cancer models?

  • Methodological Answer :
  • SAR studies : Modify the adamantane-carboxylic acid moiety (e.g., esterification) to assess impact on logP and blood-brain barrier penetration.
  • Crystallography : Co-crystallize meclinertant with NTS1 to identify critical interactions (e.g., hydrogen bonding with Gln149, hydrophobic packing with Phe344) .
  • In vivo efficacy : Test analogs in xenograft models (e.g., prostate cancer PC3 cells) with PET imaging using [³H]meclinertant to quantify tumor receptor occupancy .

Data Analysis & Interpretation

Q. How should researchers statistically analyze discrepancies between in vitro and in vivo potency of [³H]meclinertant?

  • Methodological Answer : Apply mixed-effects modeling to account for variability in bioavailability and tissue distribution. Key steps:
  • Normalize in vitro IC₅₀ values to free plasma concentrations (unbound fraction).
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict brain/plasma ratios.
  • Validate with microdialysis in rodent CNS to measure unbound drug levels .

Q. What criteria validate [³H]meclinertant’s specificity in autoradiography studies of brain tissue?

  • Methodological Answer :
  • Saturation binding : Generate Scatchard plots to confirm a single binding site (Bmax/Kd consistency with NTS1 density).
  • Competition assays : Use 100-fold excess unlabeled neurotensin to displace ≥90% of [³H]meclinertant binding.
  • Negative controls : Include tissue sections from NTS1⁻/⁻ mice to confirm signal absence .

Ethical & Reporting Standards

Q. How should conflicting data about [³H]meclinertant’s carcinogenic potential be addressed in publications?

  • Methodological Answer : Follow STROBE guidelines for transparent reporting:
  • Disclose all raw data (e.g., tumor incidence rates in control vs. treated groups).
  • Perform sensitivity analyses to assess dose-dependency.
  • Cite contradictory studies (e.g., methoxychlor analogs with structural similarities) and discuss mechanistic distinctions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.